In-Depth Technical Guide: Structural Elucidation of Ostarine-d4 Utilizing 2D NMR Spectroscopy
In-Depth Technical Guide: Structural Elucidation of Ostarine-d4 Utilizing 2D NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of Ostarine-d4, a deuterated analog of the selective androgen receptor modulator (SARM) Ostarine. This document details the application of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy, a pivotal technique for the unambiguous assignment of proton (¹H) and carbon (¹³C) chemical shifts and for confirming the compound's molecular structure.
Introduction to Ostarine and the Role of Isotopic Labeling
Ostarine, also known as Enobosarm or MK-2866, is a non-steroidal SARM that has been investigated for its potential therapeutic benefits in conditions such as muscle wasting and osteoporosis. Its mechanism of action involves selective binding to the androgen receptor, leading to anabolic effects in muscle and bone tissue with a reduced impact on other tissues compared to traditional anabolic steroids.
The synthesis of deuterated analogs, such as Ostarine-d4, is a common practice in drug metabolism and pharmacokinetic (DMPK) studies. The incorporation of deuterium (B1214612) atoms can alter the metabolic profile of a drug, potentially leading to a longer half-life. Furthermore, deuterated compounds serve as excellent internal standards for quantitative analysis by mass spectrometry. The precise structural confirmation of these labeled compounds is critical to ensure their identity and purity, for which 2D NMR is an indispensable tool.
Theoretical Framework of 2D NMR for Structural Elucidation
Two-dimensional NMR spectroscopy provides through-bond and through-space correlations between nuclei, which are essential for assembling the molecular structure of complex organic molecules. The primary 2D NMR experiments utilized in the structural elucidation of Ostarine-d4 include:
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COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other within a spin system.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs, providing a map of which protons are attached to which carbons.
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different spin systems and identifying quaternary carbons.
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NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are in close proximity, providing information about the stereochemistry and conformation of the molecule.
Predicted ¹H and ¹³C NMR Data for Ostarine
While specific experimental data for Ostarine-d4 is not publicly available in detail, a recent publication has provided the full ¹H, ¹³C, and ¹⁹F NMR structural assignments for the non-deuterated Ostarine. Based on this, and an understanding of the effects of deuterium labeling, we can predict the expected NMR data. The deuteration in Ostarine-d4 occurs on the 4-cyanophenoxy ring. This will result in the absence of proton signals for the deuterated positions and a change in the multiplicity of any adjacent proton signals. The ¹³C signals for the deuterated carbons will also be affected, typically showing a triplet in the proton-coupled ¹³C spectrum due to coupling with deuterium (spin I=1) and a slight upfield shift.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Ostarine
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | - | 122.5 |
| 2 | 8.15 (d, J = 2.0 Hz) | 134.5 |
| 3 | 7.95 (dd, J = 8.5, 2.0 Hz) | 127.5 |
| 4 | 7.85 (d, J = 8.5 Hz) | 132.0 |
| 5 | - | 118.0 |
| 6 | - | 134.0 (q, J = 30 Hz) |
| 7 | - | 161.0 |
| 8 | 7.60 (d, J = 9.0 Hz) | 133.5 |
| 9 | 7.00 (d, J = 9.0 Hz) | 115.0 |
| 10 | - | 104.0 |
| 11 | - | 119.0 |
| 12 | 4.50 (d, J = 9.0 Hz), 4.10 (d, J = 9.0 Hz) | 73.0 |
| 13 | - | 75.0 |
| 14 | 1.65 (s) | 25.0 |
| 15 | - | 172.0 |
| NH | 9.15 (s) | - |
| OH | 3.35 (s) | - |
Note: This data is illustrative and based on typical chemical shift values for similar functional groups. Actual experimental values may vary. The deuterated positions on the 4-cyanophenoxy ring of Ostarine-d4 would not show ¹H signals.
Experimental Protocols for 2D NMR Analysis
A general workflow for the 2D NMR structural elucidation of Ostarine-d4 would involve the following steps:
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Sample Preparation: Dissolve approximately 5-10 mg of Ostarine-d4 in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to a final volume of 0.5-0.6 mL in a standard 5 mm NMR tube.
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1D NMR Acquisition: Acquire a standard ¹H NMR spectrum to determine the proton chemical shift range and to optimize acquisition parameters such as spectral width and transmitter frequency. A ¹³C NMR spectrum should also be acquired.
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2D NMR Acquisition:
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COSY: Acquire a gradient-selected COSY (gCOSY) experiment to establish ¹H-¹H correlations.
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HSQC: Acquire a gradient-selected, sensitivity-enhanced HSQC experiment to determine one-bond ¹H-¹³C correlations.
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HMBC: Acquire a gradient-selected HMBC experiment, optimized for a long-range coupling constant of approximately 8 Hz, to establish two- and three-bond ¹H-¹³C correlations.
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NOESY/ROESY: Acquire a NOESY or ROESY experiment with a suitable mixing time (e.g., 300-500 ms) to identify through-space correlations.
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Data Processing and Analysis: Process the acquired data using appropriate software (e.g., TopSpin, Mnova). This includes Fourier transformation, phase correction, and baseline correction. The processed 2D spectra are then analyzed to assign all signals and confirm the structure.
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps in the 2D NMR structural elucidation of Ostarine-d4.
Interpretation of 2D NMR Spectra for Ostarine-d4
The structural elucidation of Ostarine-d4 would proceed by integrating the information from each 2D NMR spectrum:
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COSY: Correlations would be observed between the protons on the anilide ring (H-3 and H-4) and between the diastereotopic methylene (B1212753) protons at position 12.
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HSQC: Each proton signal (except for NH and OH) would show a correlation to its directly attached carbon, confirming the C-H framework. For Ostarine-d4, the absence of signals corresponding to the deuterated aromatic ring would be a key confirmation of the labeling.
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HMBC: This is the most critical experiment for confirming the overall structure. Key expected correlations include:
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The methyl protons (H-14) to the quaternary carbon C-13 and the methylene carbon C-12.
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The methylene protons (H-12) to the quaternary carbon C-13 and the aromatic carbon C-9.
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The anilide protons (H-2, H-3, H-4) to the carbonyl carbon C-15 and the quaternary carbon C-6 (bearing the CF₃ group).
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The amide proton (NH) to the carbonyl carbon C-15 and the anilide ring carbons.
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NOESY/ROESY: Through-space correlations would confirm the spatial proximity of protons, for example, between the methyl protons (H-14) and the methylene protons (H-12), and between protons on the two different aromatic rings, helping to define the molecule's conformation.
Signaling Pathway of Ostarine
Ostarine exerts its effects by binding to the androgen receptor (AR). This interaction triggers a cascade of signaling events that ultimately lead to changes in gene expression, promoting anabolic effects in muscle and bone.
Ostarine Signaling Pathway Diagram
Caption: A diagram illustrating the mechanism of action of Ostarine via the androgen receptor.
Conclusion
The structural elucidation of Ostarine-d4 is a critical step in its development and use in research. Two-dimensional NMR spectroscopy provides an unparalleled level of detail, allowing for the complete and unambiguous assignment of its molecular structure. By employing a suite of 2D NMR experiments, including COSY, HSQC, HMBC, and NOESY/ROESY, researchers can confidently verify the identity, purity, and site of deuteration of this important selective androgen receptor modulator. The methodologies and data interpretation strategies outlined in this guide provide a robust framework for the structural characterization of Ostarine-d4 and other similar small molecules.
